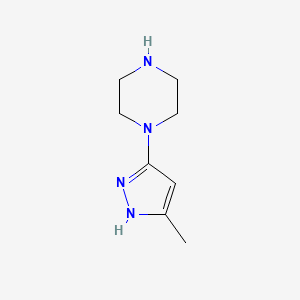

1-(5-methyl-1H-pyrazol-3-yl)piperazine

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of pyrazole chemistry, which traces its origins to the pioneering work of Hans von Pechmann in 1898. Pechmann's classical method involved the synthesis of pyrazole from acetylene and diazomethane, establishing the foundational synthetic approach that would later influence the development of substituted pyrazole derivatives. The historical significance of this compound became more pronounced following the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, which was isolated from watermelon seeds in 1959. This discovery marked a turning point in the recognition of pyrazoles as biologically relevant molecules.

The piperazine component of this hybrid molecule has its own distinct historical trajectory in pharmaceutical chemistry. Piperazine emerged as one of the most frequently utilized heterocycles in biologically active compounds due to its unique structural and conformational characteristics. The combination of these two historically significant heterocycles in this compound represents a convergence of two important medicinal chemistry traditions. The compound's development reflects the modern pharmaceutical industry's approach to molecular design, where established pharmacophoric elements are combined to create novel therapeutic candidates with enhanced biological profiles.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its dual heterocyclic nature. The pyrazole ring system, characterized as a five-membered heterocycle containing two adjacent nitrogen atoms, represents a fundamental building block in pharmaceutical chemistry. Pyrazoles are recognized as an important class of compounds for drug development, having demonstrated numerous biological activities including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties. The five-membered ring containing nitrogen atoms constitutes a vast and differentiated group with a broad spectrum of biological activity.

The piperazine moiety contributes equally significant chemical properties to the overall molecular framework. Piperazine is among the most frequently used heterocycles in biologically active compounds, serving multiple functions in pharmaceutical design. Its utility stems from its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry. The piperazine ring is primarily used as a basic and hydrophilic group to optimize the pharmacokinetic properties of molecules or as a scaffold to arrange pharmacophoric groups in proper positions for interaction with target macromolecules.

The combination of these two heterocyclic systems in this compound creates a molecular architecture that inherits the beneficial properties of both components. This dual heterocyclic nature positions the compound as a valuable synthetic intermediate and potential pharmacophore in medicinal chemistry research.

Structural Classification and Nomenclature

This compound can be systematically classified according to multiple structural parameters that define its chemical identity. The compound carries the Chemical Abstracts Service number 1491491-75-8 and is catalogued under the molecular formula C8H14N4 with a molecular weight of 166.22 daltons. The MDL number MFCD17271001 provides additional identification within chemical databases.

From a structural classification perspective, the compound belongs to the heterocyclic organic compound family, specifically categorized within pyrazole derivatives. The systematic nomenclature reflects the connectivity between the two heterocyclic rings, where the piperazine nitrogen at position 1 is directly bonded to carbon 3 of the 5-methyl-1H-pyrazole ring. This nomenclature system follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds.

Table 1: Structural Classification Data for this compound

The structural architecture can be described as a piperazine ring substituted at the nitrogen-1 position with a 5-methyl-1H-pyrazole moiety. The pyrazole ring contains a methyl substituent at position 5, which influences both the electronic properties and steric characteristics of the molecule. This substitution pattern is significant for the compound's potential biological activity and synthetic utility.

Position in Pyrazole-Piperazine Chemical Space

This compound occupies a unique position within the broader chemical space defined by pyrazole-piperazine hybrid molecules. The pyrazole ring system is found within a variety of pharmaceutically relevant compounds, with pyrazole moieties listed among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration. The specific positioning of this compound within pyrazole-piperazine chemical space is defined by its connectivity pattern and substitution profile.

The synthesis of pyrazoles generally follows established methodologies, including the reaction of alpha,beta-unsaturated aldehydes with hydrazine followed by dehydrogenation. Substituted pyrazoles are commonly prepared through condensation reactions of 1,3-diketones with hydrazine, known as Knorr-type reactions. For this compound, the synthesis can be achieved through several methods, primarily involving cyclization reactions. A common synthetic approach includes the formation of the pyrazole ring followed by coupling with the piperazine moiety.

Table 2: Chemical Space Positioning of this compound

| Structural Feature | Classification | Significance |

|---|---|---|

| Pyrazole ring connectivity | 3-substituted | Direct attachment to piperazine nitrogen |

| Methyl substitution | 5-position on pyrazole | Electronic and steric influence |

| Piperazine connectivity | N-1 substitution | Primary nitrogen involvement |

| Heterocycle count | Dual heterocyclic | Enhanced pharmacophoric potential |

| Ring size combination | 5-membered + 6-membered | Optimal spatial arrangement |

The compound's position in chemical space is further defined by its relationship to other pyrazole-piperazine derivatives. Related compounds include 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which features a phenyl substituent on the pyrazole ring and different connectivity pattern. The structural variations within this chemical space provide opportunities for structure-activity relationship studies and optimization of biological properties.

The synthesis methods for this compound may require specific solvents such as ethanol or methanol and reagents including acids or bases to facilitate reactions. Reaction conditions such as temperature and time are critical parameters for optimizing yield and purity in synthetic preparations. The compound serves as an intermediate in the synthesis of more complex molecules used in medicinal chemistry applications, positioning it as a valuable building block in pharmaceutical research.

Properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-7-6-8(11-10-7)12-4-2-9-3-5-12/h6,9H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWCPBOFWYJTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

A common method involves reacting 5-methyl-1H-pyrazole or its halogenated derivative with a piperazine derivative bearing a suitable leaving group such as a chloroethyl substituent. The nucleophilic nitrogen of piperazine attacks the electrophilic carbon attached to the leaving group, forming the desired 1-(5-methyl-1H-pyrazol-3-yl)piperazine.

- Base: Sodium hydroxide or potassium carbonate to deprotonate the pyrazole nitrogen and facilitate nucleophilic attack.

- Solvent: Polar aprotic solvents such as dimethylformamide or ethanol.

- Temperature: Mild heating (50–80°C) to promote substitution.

- Reaction time: Several hours to ensure complete conversion.

This method is advantageous due to straightforward reaction setup and moderate conditions.

Cyclization on Piperazine-Containing Precursors

An alternative method involves synthesizing the pyrazole ring directly on a piperazine backbone. For example, acetoacetylated piperazine derivatives can be reacted with hydrazines under acidic conditions to form the pyrazole ring via cyclization.

- Condensation of 1-acetoacetylpiperazine with methylhydrazine or phenylhydrazine derivatives.

- Cyclization promoted by acidic catalysts such as methanesulfonic acid.

- Cyclization agents such as phosphorus oxychloride can be used but are less favored industrially due to toxicity and yield issues.

This approach can yield regioselectively substituted pyrazolylpiperazines but may require careful purification.

Use of Protecting Groups and Deprotection

To control substitution sites and avoid side reactions, protecting groups like tert-butoxycarbonyl (Boc) can be introduced on piperazine nitrogen atoms. After pyrazole ring formation or substitution, deprotection with trifluoroacetic acid or other acids yields the target compound.

Industrial Process Enhancements

Recent patents describe improved processes that avoid toxic solvents like pyridine and harsh reagents such as phosphorus oxychloride. For instance, Lawesson's reagent has been used as a cyclization agent to improve yield and purity while reducing reaction time.

Typical industrial process details:

| Step | Description | Conditions |

|---|---|---|

| Washing of organic layer | Removal of impurities | Aqueous sodium chloride solution at 50–55°C |

| Concentration | Reduction of solvent volume | 100–110°C under atmospheric pressure |

| Acid addition | Formation of acetate salt | Glacial acetic acid at 50–55°C |

| Cooling and stirring | Crystallization | Sequential cooling from 50°C to 0–5°C with stirring |

| Filtration and washing | Isolation of product | Toluene wash at 0–5°C |

| Drying | Removal of residual solvents | Air oven at 40–45°C for 15–20 hours |

This process yields 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate with high purity suitable for pharmaceutical use.

Reaction Mechanisms and Conditions

- Nucleophilic substitution: Piperazine nitrogen attacks electrophilic carbon bearing a leaving group, displacing it and forming the C–N bond.

- Cyclization: Hydrazine derivatives condense with β-ketoesters or acetoacetylated piperazines, followed by ring closure to form the pyrazole.

- Salt formation: Acid addition converts the free base to an acetate or other salt form, improving crystallinity and stability.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Nucleophilic substitution | Simple, mild conditions, scalable | Requires halogenated precursors | High |

| Cyclization on piperazine | Direct pyrazole formation, regioselective | Use of toxic reagents (POCl3), longer times | Moderate to low (due to toxicity) |

| Protecting group strategies | High selectivity | Additional steps for protection/deprotection | Moderate |

| Lawesson's reagent cyclization | Improved yield and purity, avoids toxic solvents | Cost of reagent | High |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 50–110°C | Depends on step |

| Solvents | DMF, ethanol, toluene, water | Choice affects purity and yield |

| Reaction time | 1–20 hours | Varies by method and scale |

| Acid for salt formation | Glacial acetic acid | For acetate salt formation |

| Purification | Filtration, washing with toluene | Ensures removal of impurities |

| Drying conditions | 40–45°C, 15–20 hours | Air oven drying preferred |

Research Findings and Industrial Relevance

- Use of Lawesson's reagent and avoidance of pyridine enhances environmental and safety profiles of the synthesis.

- Continuous flow reactors and green solvents are being explored to increase efficiency and reduce waste.

- The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, such as dipeptidyl peptidase-4 inhibitors for diabetes treatment.

- Research emphasizes optimizing reaction conditions to maximize yield, purity, and cost-effectiveness while minimizing hazardous byproducts.

Chemical Reactions Analysis

1-(5-Methyl-1H-pyrazol-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-1H-pyrazol-3-yl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Insights :

- Phenyl vs.

- Electron-Withdrawing Substituents : Trifluoromethoxy groups (BAY 87-2243) enhance metabolic stability and receptor affinity but may increase toxicity .

Arylpiperazines (Psychoactive Derivatives)

Key Insights :

- Halogenated Aromatics : Chloro and trifluoromethyl groups in TFMPP/mCPP enhance blood-brain barrier penetration but are associated with adverse effects (e.g., anxiety, addiction) .

- Pyrazole vs. Phenyl: The pyrazole core in the target compound may reduce CNS activity compared to phenylpiperazines, favoring non-psychoactive therapeutic uses .

Antiviral Piperazine Derivatives

| Compound | Substituents | IC50 (µM) | References |

|---|---|---|---|

| 1-(2-Pyridyl)piperazine (273) | Pyridyl | 0.25 | |

| 1-(2-Methoxyphenyl)piperazine (274) | Methoxyphenyl | 0.094–5.6 | |

| This compound | 5-methylpyrazole | Not reported | — |

Key Insights :

- Heterocycle Impact : Pyridyl groups (compound 273) exhibit stronger antiviral potency than methoxyphenyl (compound 274), likely due to improved hydrogen bonding .

Piperazines with Sulfur-Containing Groups

Key Insights :

- Sulfonyl Groups : Sulfonyl substituents (e.g., in 1-[(5-methylpyridin-3-yl)sulfonyl]piperazine) improve water solubility and target specificity .

- Thiazole vs. Pyrazole : Thiazole’s sulfur atom may confer broader antimicrobial activity compared to pyrazole-based analogs .

Structural and Pharmacological Trends

- Lipophilicity : Methyl and phenyl groups increase lipophilicity, enhancing membrane permeability but risking metabolic instability. Halogenated derivatives (e.g., TFMPP) balance lipophilicity with electronic effects .

- Bioactivity : Pyrazole cores are less common in psychoactive piperazines but show promise in therapeutic contexts (e.g., anti-mycobacterial activity) .

- Synthetic Flexibility : The target compound’s unfunctionalized pyrazole allows for late-stage modifications, unlike pre-substituted derivatives (e.g., BAY 87-2243) .

Biological Activity

1-(5-Methyl-1H-pyrazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperazine with pyrazole derivatives. Various methods have been explored to optimize the yield and purity of the compound. For instance, one study reported an efficient synthetic route using Lawesson's reagent to facilitate cyclization reactions, yielding high-purity products suitable for biological evaluation .

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Cyclization with Lawesson's reagent | 85 | 98 | |

| Direct reaction with piperazine | 75 | 95 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines. For example, one study demonstrated that derivatives showed significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses considerable antibacterial and antifungal activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating strong efficacy .

Table 2: Biological Activities of this compound

| Activity Type | Target Organism | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12.5 | |

| Antibacterial | E. coli | 0.025 | |

| Antifungal | C. albicans | 0.039 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in microbial cells, leading to cell death.

- Interaction with Cellular Targets : Molecular docking studies indicate that the compound may interact with various protein targets, altering their function and leading to therapeutic effects .

Case Studies

A notable case study involved the application of this compound in a preclinical model of cancer where it demonstrated significant tumor regression in xenograft models, showcasing its potential as a therapeutic agent . Another study focused on its antifungal properties, revealing its effectiveness against resistant strains of Candida species.

Q & A

What are the common synthetic routes for 1-(5-methyl-1H-pyrazol-3-yl)piperazine, and how can reaction conditions be optimized for yield and purity?

Basic:

The synthesis of piperazine derivatives typically involves condensation reactions, such as coupling substituted hydrazines with ketones or aldehydes. For example, this compound can be synthesized via refluxing benzylideneacetone with phenylhydrazine derivatives in ethanol . Characterization is achieved through elemental analysis, IR, NMR, and mass spectrometry .

Advanced:

Optimization strategies include adjusting solvent polarity, reaction time, and catalyst selection. For instance, CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM system improve click chemistry yields for triazole-linked piperazines . Purity enhancement may involve chromatographic techniques (e.g., silica gel with ethyl acetate:hexane gradients) or recrystallization . Computational modeling (e.g., DFT) can predict intermediate stability and guide synthetic routes .

How do structural modifications influence the pharmacological activity of this compound derivatives?

Basic:

Substituents on the piperazine ring (e.g., aryl, hydroxyethyl, or fluorobenzyl groups) modulate receptor affinity and bioavailability. For example, antiplatelet activity is enhanced by electron-withdrawing groups, while bulky substituents may reduce CNS penetration .

Advanced:

Structure-activity relationship (SAR) studies reveal that:

- Antibacterial activity : N-(substituted)-2-acetamide derivatives with propenyl chains (e.g., compounds 5d and 5h) inhibit Bacillus subtilis biofilms via hydrophobic interactions .

- Local anesthesia : Thio-containing or naphthyl derivatives exhibit prolonged duration due to increased lipophilicity and membrane binding .

- Antidepressant effects : Piperazine's conformational flexibility allows dual 5-HT₁A/σ receptor binding, as seen in LQFM005 derivatives .

What methodologies are used to evaluate toxicity and safety profiles of piperazine derivatives?

Basic:

Acute toxicity is assessed via in vitro hemolysis assays (e.g., red blood cell lysis tests) and in vivo LD₅₀ studies in rodents . Beta-cyclodextrin encapsulation reduces systemic toxicity but may lower bioactivity .

Advanced:

Chronic toxicity evaluation includes:

- Cytotoxicity profiling : MTT assays on hepatic (HepG2) and renal (HEK-293) cell lines .

- Neurotoxicity screening : Rotarod tests and open-field assays in mice to detect CNS side effects .

- Computational prediction : PASS program analysis predicts low local anesthetic toxicity but highlights thrombotic risks for certain derivatives .

How are computational tools integrated into the study of piperazine derivatives?

Basic:

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking (AutoDock Vina) identifies potential binding sites on targets like T-type calcium channels .

Advanced:

Machine learning models (e.g., QSAR) correlate substituent descriptors (e.g., LogP, PSA) with bioactivity. For example:

| Descriptor | Impact on Activity |

|---|---|

| LogP > 3.0 | Enhanced antibacterial activity |

| PSA < 60 Ų | Improved BBB penetration |

| Rotatable bonds ≤ 4 | Reduced metabolic clearance |

What are the mechanistic insights into the anti-inflammatory vs. analgesic effects of piperazine derivatives?

Basic:

Anti-inflammatory activity is linked to COX-2 inhibition, while analgesia involves T-type calcium channel blockade . In vivo models (e.g., carrageenan-induced paw edema) differentiate these effects .

Advanced:

Contradictions arise in dual-mechanism compounds:

- LAS-276 : Strong anti-inflammatory action but weak analgesia due to poor CNS penetration .

- LQFM005 : Anxiolytic effects via 5-HT₁A agonism overshadow COX-2 inhibition .

Resolution requires isoform-specific assays (e.g., COX-1/COX-2 selectivity indices) and pharmacokinetic profiling .

How does pH influence the electrochemical behavior and formulation of piperazine derivatives?

Basic:

Deprotonation at pH > 9.2 enhances solubility and redox activity, critical for electrochemical detection (e.g., oxidation at ~0.8 V vs. Ag/AgCl) .

Advanced:

Formulation challenges:

- pH-dependent stability : Piperazine sulfonamides degrade at gastric pH but stabilize in enteric coatings .

- Permeation enhancement : Solutions pH 8.7–9.6 maximize intestinal absorption without cytotoxicity .

What unresolved questions exist regarding receptor specificity in CNS applications?

Basic:

Piperazine's role in antidepressants is attributed to 5-HT and σ receptor modulation, but off-target effects (e.g., dopamine D₂) remain poorly characterized .

Advanced:

Key gaps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.